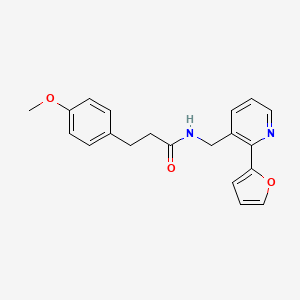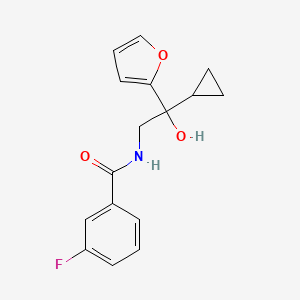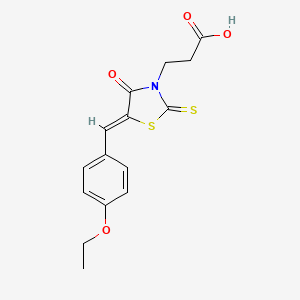
1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Drug Candidate Development
1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride and its derivatives have been explored for their potential in drug development. For instance, 2-furoic piperazide derivatives show promise as drug candidates for type 2 diabetes and Alzheimer's diseases. These derivatives demonstrate inhibitory potential against key enzymes related to these diseases, supported by molecular docking studies (Abbasi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride, such as 1-(2,3-dichlorophenyl)piperazine, have been widely studied. These compounds are important pharmaceutical intermediates, and their synthesis involves multiple steps like alkylation, acidulation, and hydrolysis (Quan, 2006).
Dual Antihypertensive Agents
New derivatives of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride have been synthesized as potential dual antihypertensive agents. These compounds, synthesized as hydrochloride salts, have their nitrogen atoms in the piperazine ring protonated under certain conditions, offering insights into their pharmacological properties (Marvanová et al., 2016).
Antimicrobial and Enzyme Inhibitory Activities
Some derivatives of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride exhibit significant antimicrobial and enzyme inhibitory activities. For example, pyridine derivatives have shown substantial antibacterial and antifungal properties, highlighting their potential therapeutic uses (Patel & Agravat, 2007).
Metabolism Studies in Novel Antidepressants
The metabolism of novel antidepressants related to 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride has been a subject of study. These investigations help in understanding the metabolic pathways and the role of different enzymes in the metabolism of such drugs (Hvenegaard et al., 2012).
Crystal Structure and Bioactivity Analysis
The crystal structures of certain active and nonactive derivatives of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride have been reported, providing insights into their anti-malarial activity. These studies reveal the importance of molecular conformation and functional groups in determining bioactivity (Cunico et al., 2009).
Visible-Light-Driven Synthesis
Innovative synthesis methods, such as the visible-light-promoted decarboxylative annulation protocol, have been applied to produce 2-substituted piperazines, including derivatives of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride. These methods offer efficient, mild condition pathways for creating these compounds (Gueret et al., 2020).
X-Ray Diffraction and Biological Evaluation
X-ray diffraction studies and biological evaluations of certain carboxylate derivatives of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride have been conducted. These studies help in understanding the molecular structures and potential biological activities of these compounds (Sanjeevarayappa et al., 2015).
Development of HIV-1 Reverse Transcriptase Inhibitors
Compounds derived from 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies are crucial in the development of new treatments for HIV (Romero et al., 1994).
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including “1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride”.
Mecanismo De Acción
Target of Action
Piperazine is known to be an anthelmintic agent, primarily used to treat roundworm and pinworm
Mode of Action
Piperazine compounds generally work by paralyzing parasites, which allows the host body to easily remove or expel the invading organism
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Propiedades
IUPAC Name |
1-(4-phenylphenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCODUPTALEPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)


![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)

![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)



![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)